

Comprehensive Characterization and Application Guide: CAS 372144-01-9[1][2]

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Compound of Interest

Compound Name: (S)-2-Amino-2-(furan-3-yl)ethan-1-ol

Cat. No.: B13606353

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Executive Summary

CAS 372144-01-9, chemically identified as 1-(3-Pyridinyl)-2-hydroxyethylamine (or 2-amino-1-(pyridin-3-yl)ethanol), is a high-value heterocyclic building block used extensively in medicinal chemistry.[1] It serves as a critical pharmacophore scaffold in the synthesis of Beta-3 Adrenergic Receptor (

-AR) Agonists and specific kinase inhibitors.[1]

This guide provides a rigorous technical analysis of CAS 372144-01-9, moving beyond basic identification to cover its mechanistic utility, synthetic pathways, and validated characterization protocols.[1] By integrating the pyridine ring into the classic ethanolamine "linker" motif, this compound offers distinct solubility and metabolic stability advantages over traditional phenyl-based analogues, making it a staple in next-generation metabolic and urological drug discovery.[1]

Chemical Identity & Physicochemical Profiling[1][3]

Core Identity Data

Parameter	Specification
CAS Registry Number	372144-01-9
IUPAC Name	2-Amino-1-(pyridin-3-yl)ethan-1-ol
Synonyms	-Amino-3-pyridineethanol; 1-(3-Pyridyl)-2-aminoethanol
Molecular Formula	
Molecular Weight	138.17 g/mol
SMILES	NC(CO)c1cnccc1 (Note: Isomer specific) or OC(CN)c1cnccc1
InChI Key	RTBSTLCUXKGLPI-UHFFFAOYSA-N

Physicochemical Properties

Understanding the physical behavior of CAS 372144-01-9 is prerequisite for successful formulation and synthesis.[\[1\]](#)

- Appearance: Typically a viscous yellow oil or low-melting solid (hygroscopic).[\[1\]](#)
- Solubility: Highly soluble in polar protic solvents (Water, Methanol, Ethanol) due to the free amine and hydroxyl groups. Sparingly soluble in non-polar solvents (Hexanes, Toluene).
- Acidity/Basicity (pKa):
 - Pyridine Nitrogen: ~5.2 (Weakly basic)
 - Primary Amine: ~9.5 (Moderately basic)
 - Implication: In acidic HPLC mobile phases (pH < 3), the molecule will be dicationic, significantly reducing retention on C18 columns.

Mechanistic Profiling: The Pharmacophore

CAS 372144-01-9 is not merely a reagent; it is a bioisostere of the phenylethanolamine scaffold found in endogenous catecholamines (norepinephrine).[1]

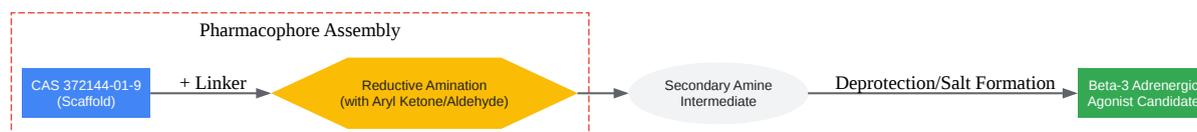
Structural Logic & Causality[1]

- Ethanolamine Linker: The 2-amino-1-hydroxy motif mimics the binding interactions of natural -adrenergic ligands, engaging in critical hydrogen bonding with the receptor's serine residues.[1]
- Pyridine Bioisostere: Replacing the phenyl ring (found in older drugs) with a pyridine ring lowers the logP (lipophilicity) and introduces a hydrogen bond acceptor. This modification often improves the metabolic stability of the final drug candidate by reducing susceptibility to oxidative metabolism at the ring positions.

Pathway Visualization

The following diagram illustrates the role of CAS 372144-01-9 as a precursor in the synthesis of

-AR agonists (e.g., Solabegron/Mirabegron analogs).



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Figure 1: Incorporation of CAS 372144-01-9 into Beta-3 Adrenergic Agonist scaffolds via reductive amination.[1]

Analytical Characterization Framework

To ensure scientific integrity, the identity and purity of CAS 372144-01-9 must be validated using a multi-modal approach.

HPLC Method Development (Purity)

Challenge: The compound is highly polar and basic, leading to peak tailing on standard C18 columns.

- Column: C18 Polar-Embedded (e.g., Waters XBridge or Phenomenex Synergi Hydro-RP) or HILIC.^[1]
- Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) — Basic pH keeps the pyridine neutral, improving peak shape.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: UV at 260 nm (Pyridine transition).

NMR Spectroscopy (Identity)

- Solvent: DMSO-d6 or ²H₂O.^[1]
- Key Signals (NMR):
 - 8.5–8.6 ppm (2H, m):
-protons of the pyridine ring (closest to Nitrogen).
 - 7.7 ppm (1H, d): Proton at position 4.
 - 7.3 ppm (1H, dd): Proton at position 5.
 - 4.6 ppm (1H, dd): Chiral methine proton (
-OH).

- 2.7–2.9 ppm (2H, m): Methylene protons (-NH).

Mass Spectrometry (MS)

- Ionization: Electrospray Ionization (ESI) in Positive Mode.
- Parent Ion:
m/z.
- Fragmentation: Loss of water () or ammonia () is common in collision-induced dissociation (CID).[1]

Experimental Protocols: Synthesis & Handling

Synthesis Pathway (Henry Reaction Route)

The most robust synthesis of CAS 372144-01-9 involves the Henry reaction (nitroaldol) followed by reduction.[1] This method is preferred for its scalability and atom economy.

Step-by-Step Protocol:

- Nitroaldol Condensation:
 - React 3-Pyridinecarboxaldehyde with Nitromethane () using a base catalyst (e.g., NaOH or Ammonium Acetate).[1]
 - Product: 1-(3-Pyridinyl)-2-nitroethanol (or the dehydrated nitroalkene).[1]
- Reduction:
 - Hydrogenation of the nitro group to the primary amine using

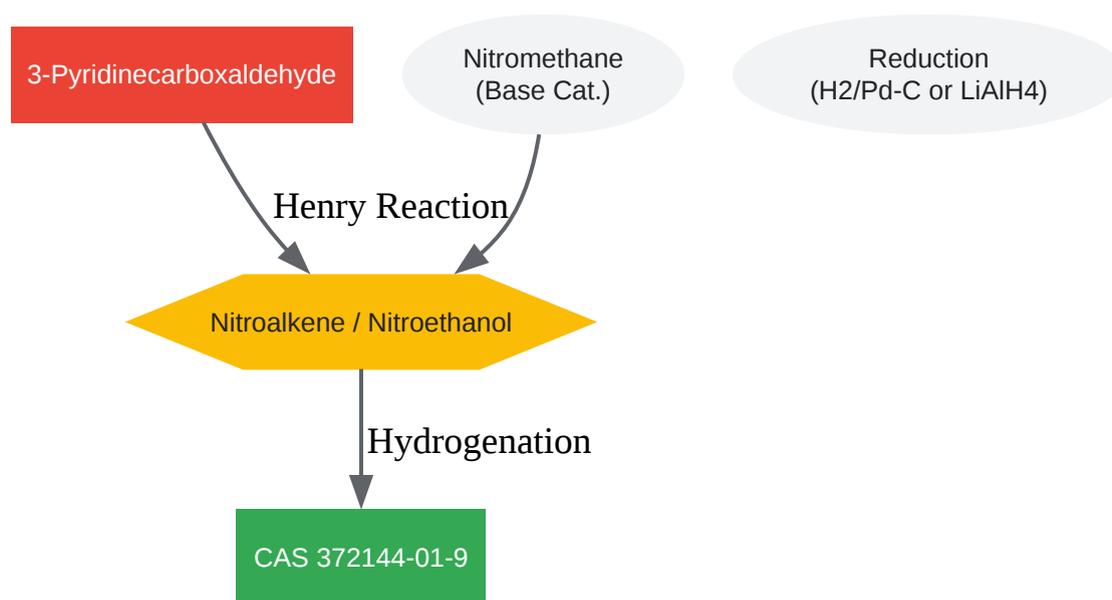
under

atmosphere (40 psi) or Lithium Aluminum Hydride (LiAlH

) in THF.

- Critical Control: Temperature must be kept < 0°C during LiAlH

addition to prevent side reactions.



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Figure 2: Synthetic route via Henry Reaction for high-yield production.[1]

Handling & Storage[1]

- Hygroscopicity: The compound absorbs atmospheric moisture, which can degrade the free amine to a carbonate salt.
- Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
- Safety: Irritating to eyes and skin.[2] Use standard PPE.

Applications in Drug Discovery

Researchers utilize CAS 372144-01-9 primarily for:

- Fragment-Based Drug Design (FBDD): Screening the pyridine-ethanolamine fragment against kinase targets.[1]
- Chiral Resolution: The racemic mixture is often resolved using chiral acids (e.g., Tartaric acid) to isolate the (R)-enantiomer, which is typically the bioactive conformer for adrenergic receptors.
- Linker Chemistry: Used to attach the pyridine "head" to larger lipophilic "tails" in the synthesis of dual-action GPCR ligands.

References

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